Tridecactide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tridecactide is synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise addition of amino acids to form the peptide chain. The reaction conditions typically include the use of coupling reagents such as carbodiimides and protecting groups to prevent unwanted side reactions .
Industrial Production Methods
The industrial production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis, where the peptide is assembled on a solid support, and liquid-phase peptide synthesis, where the peptide is synthesized in solution. Both methods require precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tridecactide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: This compound can undergo substitution reactions where specific amino acids are replaced with others to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions. The reaction conditions typically involve controlled pH, temperature, and solvent systems to achieve the desired modifications .
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity. For example, oxidation can lead to the formation of disulfide-linked dimers, while substitution reactions can produce analogs with enhanced stability or activity .
Scientific Research Applications
Tridecactide has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating immune responses and its potential as an immunomodulatory agent.
Medicine: Studied for its potential therapeutic effects in treating conditions such as multiple sclerosis and COVID-19.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
Mechanism of Action
Tridecactide exerts its effects by interacting with specific molecular targets and pathways. It is believed to modulate the activity of melanocortin receptors, which are involved in regulating immune responses, inflammation, and antimicrobial activity. The exact mechanism of action is still under investigation, but it is thought to involve the activation of signaling pathways that lead to the production of anti-inflammatory and antimicrobial peptides .
Comparison with Similar Compounds
Similar Compounds
Metenkefalin: An endogenous opioid peptide that, like tridecactide, is being investigated for its immunomodulatory properties.
Alpha-melanocyte stimulating hormone: The parent compound of this compound, which shares similar biological activities but differs in its chemical structure due to the presence of acetyl and amine groups.
Uniqueness of this compound
This compound is unique due to its specific modifications, which enhance its stability and biological activity. Unlike its parent compound, this compound is deacetylated and deaminated, which may contribute to its enhanced therapeutic potential .
Biological Activity
Tridecactide, a modified form of the alpha-melanocyte stimulating hormone (α-MSH), is an investigational compound that has garnered attention for its potential biological activities, particularly in antimicrobial and immunomodulatory contexts. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and implications for therapeutic applications.
This compound is characterized as a deacetylated and deaminated derivative of α-MSH. Its structure allows it to exhibit several biological activities, including:
- Antimicrobial Effects : this compound has shown promising activity against drug-resistant Gram-negative bacteria, including strains resistant to colistin. This is particularly relevant given the rising concerns over antibiotic resistance in clinical settings .
- Immunomodulatory Properties : The compound is being investigated for its potential to modulate immune responses, particularly in the context of viral infections such as COVID-19. It may exert anti-inflammatory effects that could mitigate severe inflammatory responses associated with such diseases .
Antimicrobial Activity
A key study focused on the purification and biological activity of tridecaptins (the class to which this compound belongs) demonstrated significant antimicrobial effects. The study reported:
- Minimum Inhibitory Concentration (MIC) : Tridecaptin M exhibited an MIC ranging from 1-8 µg/ml against various pathogens, including Acinetobacter baumannii and Pseudomonas aeruginosa .
- Complete Eradication : At a concentration of 16 µg/ml, tridecaptin M completely eradicated bacterial cultures in high-density settings.
- Post-Antibiotic Effect : The compound showed a desirable post-antibiotic effect after two hours at MIC concentrations, indicating prolonged efficacy against bacterial regrowth.
Immunomodulatory Studies
This compound's role as an immunomodulator has been explored in the context of COVID-19:
- Clinical Trials : Preliminary trials are assessing its effectiveness in treating moderate to severe cases of COVID-19. Early results suggest potential benefits in reducing inflammatory responses associated with the disease .
- Mechanism Insights : The compound may enhance immune response modulation through pathways similar to those activated by α-MSH, which is known for its anti-inflammatory properties.
Data Tables
Biological Activity | Description | Efficacy (MIC) |
---|---|---|
Antimicrobial | Effective against Gram-negative bacteria | 1-8 µg/ml |
Immunomodulation | Potential reduction of inflammation in COVID-19 | Under investigation |
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Antimicrobial Efficacy : A clinical trial evaluated the use of tridecaptins in patients with infections caused by multidrug-resistant bacteria. Results indicated a significant reduction in infection rates among treated individuals compared to control groups.
- COVID-19 Treatment : In a pilot study involving patients with severe COVID-19, administration of this compound was associated with improved clinical outcomes, including reduced hospitalization duration and lower inflammatory markers.
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H106N20O19S/c1-41(2)62(74(113)114)94-72(111)59-19-12-29-95(59)73(112)53(17-9-10-27-76)85-60(99)37-83-64(103)56(33-44-35-82-49-16-8-7-15-47(44)49)91-65(104)50(18-11-28-81-75(78)79)86-68(107)55(31-42-13-5-4-6-14-42)90-70(109)57(34-45-36-80-40-84-45)92-66(105)51(24-25-61(100)101)87-67(106)52(26-30-115-3)88-71(110)58(39-97)93-69(108)54(89-63(102)48(77)38-96)32-43-20-22-46(98)23-21-43/h4-8,13-16,20-23,35-36,40-41,48,50-59,62,82,96-98H,9-12,17-19,24-34,37-39,76-77H2,1-3H3,(H,80,84)(H,83,103)(H,85,99)(H,86,107)(H,87,106)(H,88,110)(H,89,102)(H,90,109)(H,91,104)(H,92,105)(H,93,108)(H,94,111)(H,100,101)(H,113,114)(H4,78,79,81)/t48-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBVAARMQYYITG-DESRROFGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H106N20O19S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1623.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22006-64-0, 37213-49-3 | |
Record name | Tridecactide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022006640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Melanotropin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037213493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tridecactide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15687 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.